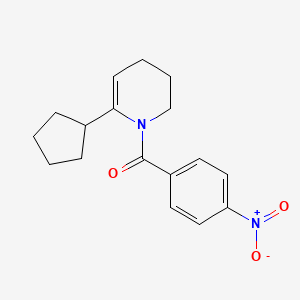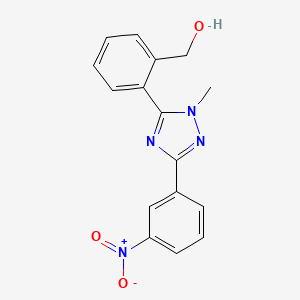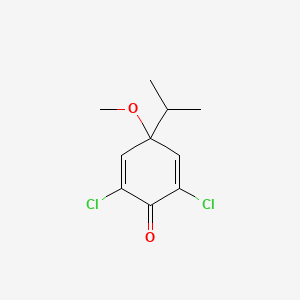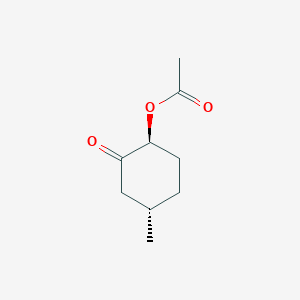![molecular formula C12H10N2O2 B14591872 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-42-0](/img/structure/B14591872.png)
7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its fused ring structure, which includes an oxazole ring fused to a quinoline ring. The presence of methyl groups at the 7 and 8 positions adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives. The formation of the oxazole ring can occur via two routes, depending on the nature of the substituent on the acyl residue .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the reactive positions on the oxazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one include other oxazoloquinolines and related heterocyclic compounds, such as:
- 4-aryl substituted oxazolo[4,5-c]quinolines
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of methyl groups at the 7 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61428-42-0 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
7,8-dimethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-6-3-8-9(4-7(6)2)13-5-10-11(8)16-12(15)14-10/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
WQLYHMBDEZTTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=CN=C2C=C1C)NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)



![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)


![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
